ethyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate
Description
This compound features a tricyclic core ([9.4.0.0²,⁷]) with a benzoate ester substituent at the 4-position of the phenyl ring. The 8,10-dioxo groups and nitrogen atom (aza) in the tricyclic system contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-28-23(27)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(24)26/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQJLRXTFQNDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired tricyclic structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Esterification: Introduction of the ethyl ester group via esterification reactions.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification Techniques: Application of purification techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antitumor Properties
Research has indicated that compounds with similar structural motifs to ethyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate exhibit significant antitumor activity. For instance, studies have shown that derivatives of azatricyclo compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have demonstrated that related compounds can exhibit inhibitory effects against a range of bacterial and fungal pathogens. The presence of the azatricyclo framework may enhance the binding affinity to microbial enzymes or receptors .
Enzyme Inhibition
There is evidence that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For example, inhibition of phospholipase A2 has been linked to the prevention of inflammation and other pathological conditions .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of a series of azatricyclo compounds in vitro and in vivo models. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines while sparing normal cells from toxicity . This highlights the potential therapeutic window for this compound.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of structurally related compounds against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The findings showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Mechanism of Action
The mechanism of action of ethyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Implications
- Drug Design : The benzoate ester in the target compound may improve blood-brain barrier penetration compared to polar TCAs .
- Synthetic Routes : Lessons from spirocyclic () and tetracyclic () syntheses could guide the target’s large-scale production.
- Crystallography : SHELXL refinement and hydrogen-bonding analysis are critical for elucidating the target’s binding modes.
Biological Activity
Ethyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate is a complex chemical compound with potential biological activities that warrant investigation. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by a dioxo group and a nitrogen atom within the tricyclic framework. Its molecular formula is and it possesses notable pharmacological properties.
Antitumoral Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study by Abdel Sattar et al. (1996) demonstrated that derivatives of this compound class showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
Several derivatives of the compound have been evaluated for their antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. A study highlighted the antibacterial activity of related compounds against these pathogens .
Antioxidant Activity
The antioxidant potential of this compound has also been noted in research focusing on its ability to scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial for its potential therapeutic applications in preventing oxidative damage.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on a series of azatricyclo compounds demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial efficacy, derivatives were tested against clinical isolates of bacteria. The results indicated that certain modifications to the benzoate structure enhanced activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
